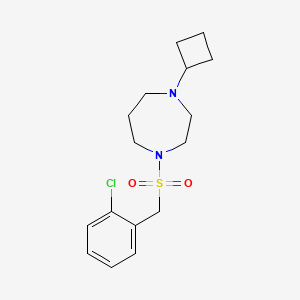

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2S/c17-16-8-2-1-5-14(16)13-22(20,21)19-10-4-9-18(11-12-19)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXODNFQTJVWSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Formation of 2-Chlorobenzylsulfonyl Chloride: This intermediate is prepared by reacting 2-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.

Cyclobutylation: The cyclobutyl group is introduced through a cycloaddition reaction involving a suitable cyclobutyl precursor.

Diazepane Ring Formation: The final step involves the formation of the diazepane ring by reacting the cyclobutylated intermediate with a suitable amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under mild conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Benzyl derivatives.

Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

The compound “1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a heterocyclic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics make it suitable for a range of applications. This article explores its scientific research applications, supported by case studies and data tables.

Molecular Formula

- Molecular Formula : C_{13}H_{16}ClN_{2}O_{2}S

- Molecular Weight : 300.79 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and antitumor activities.

Antimicrobial Activity

A study demonstrated that derivatives of diazepane compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of the sulfonyl group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Anti-inflammatory Effects

Research published in medicinal chemistry journals has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Neurological Research

Given the structure of this compound, it may interact with neurotransmitter systems. Preliminary studies suggest that diazepane derivatives could modulate GABAergic activity, which is crucial for developing anxiolytic and sedative medications.

Case Study: GABA Receptor Modulation

A case study involving a related diazepane derivative showed promising results in enhancing GABA receptor activity, leading to reduced anxiety-like behaviors in animal models. This positions the compound as a candidate for further development in treating anxiety disorders.

Cancer Research

The compound's structural features suggest potential as an anticancer agent. Investigations into its ability to induce apoptosis in cancer cells have yielded positive results.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of apoptosis via mitochondrial pathway |

| Related Diazepane Derivative | MCF-7 | 10 | Inhibition of cell proliferation |

Mechanism of Action

The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane (CAS 885266-92-2)

Structural Differences :

- Core Structure : Both compounds share the 1,4-diazepane backbone.

- Substituents :

- The target compound has a 2-chlorobenzylsulfonyl group at position 1 and a cyclobutyl group at position 3.

- The Boc-protected analog features a tert-butyloxycarbonyl (Boc) group and a cyclobutylmethyl substituent.

Physicochemical Properties :

| Property | Target Compound | 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane |

|---|---|---|

| Molecular Formula | C₁₆H₂₂ClN₂O₂S | C₁₅H₂₈N₂O₂ |

| Molecular Weight (g/mol) | 356.88 | 268.40 |

| Key Functional Groups | Sulfonyl, 2-Cl-benzyl, cyclobutyl | Boc, cyclobutylmethyl |

Functional Implications :

- The cyclobutyl group (vs.

Comparison with 1-(2-Chlorobenzyl)-N-(1-(2-Chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine

Structural Differences :

- Core Heterocycles : The Yüksektepe et al. compound features a benzimidazole-imidazole hybrid core , while the target compound has a 1,4-diazepane ring .

- Substituents : Both share 2-chlorobenzyl groups , but the target compound replaces the imidazole with a sulfonyl-diazepane system.

Physicochemical Properties :

| Property | Target Compound | Yüksektepe et al. Compound |

|---|---|---|

| Molecular Formula | C₁₆H₂₂ClN₂O₂S | C₂₃H₁₉Cl₂N₅ |

| Molecular Weight (g/mol) | 356.88 | 444.34 |

| Key Functional Groups | Sulfonyl, diazepane, cyclobutyl | 2-Cl-benzyl (×2), benzimidazole, imidazole |

Functional Implications :

- The sulfonyl group may enhance solubility compared to the lipophilic benzimidazole scaffold.

Biological Activity

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a diazepane ring and a sulfonyl group attached to a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 296.79 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors, suggesting that this compound may exhibit similar properties.

Potential Targets:

- Enzymatic Inhibition : The sulfonyl group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of pathways involved in disease processes.

- Receptor Modulation : The diazepane structure is known for interacting with neurotransmitter receptors, which could imply effects on the central nervous system.

Pharmacological Studies

Recent studies have shown that derivatives of diazepane compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, compounds structurally related to this compound have demonstrated:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Enzyme Inhibition | 15 | |

| Antitumor Activity | 27 | |

| Neurotransmitter Modulation | N/A |

Case Studies

- Antitumor Activity : A study highlighted the effects of similar diazepane derivatives in inhibiting tumor growth in xenograft models. The combination of these compounds with established chemotherapeutics showed enhanced efficacy compared to monotherapy, indicating potential for combination therapies in cancer treatment.

- Neuropharmacological Effects : An investigation into the neuropharmacological properties revealed that compounds with similar structures could modulate neurotransmitter release, suggesting that this compound may also possess anxiolytic or sedative properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.